methyl 4-({[(2Z)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate
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Overview
Description
METHYL 4-({[3-(4-FLUOROPHENETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINAN-6-YL]CARBONYL}AMINO)BENZOATE is a complex organic compound that features a thiazine ring, a fluorophenethyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({[3-(4-FLUOROPHENETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINAN-6-YL]CARBONYL}AMINO)BENZOATE typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, aniline derivatives, and methyl benzoate .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific methods used can vary depending on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-({[3-(4-FLUOROPHENETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINAN-6-YL]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
METHYL 4-({[3-(4-FLUOROPHENETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINAN-6-YL]CARBONYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of METHYL 4-({[3-(4-FLUOROPHENETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINAN-6-YL]CARBONYL}AMINO)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: Shares the benzoate ester and fluorophenyl group but lacks the thiazine ring.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a fluorobenzoate structure but differs in the substituents on the aromatic ring.
Uniqueness
METHYL 4-({[3-(4-FLUOROPHENETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINAN-6-YL]CARBONYL}AMINO)BENZOATE is unique due to its combination of a thiazine ring, a fluorophenethyl group, and a benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like methyl 4-fluorobenzoate .
Properties
Molecular Formula |
C27H24FN3O4S |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
methyl 4-[[3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carbonyl]amino]benzoate |
InChI |
InChI=1S/C27H24FN3O4S/c1-35-26(34)19-9-13-22(14-10-19)29-25(33)23-17-24(32)31(16-15-18-7-11-20(28)12-8-18)27(36-23)30-21-5-3-2-4-6-21/h2-14,23H,15-17H2,1H3,(H,29,33) |
InChI Key |
DEZCRWLJGPAHQS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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